molecular formula C16H22N4O2 B6811578 N-(6-cyclopropylpyridazin-3-yl)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide

N-(6-cyclopropylpyridazin-3-yl)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide

Cat. No.: B6811578
M. Wt: 302.37 g/mol
InChI Key: GNLOLTIVPOSPSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-cyclopropylpyridazin-3-yl)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide is a complex organic compound featuring a pyridazine ring fused with a cyclopropyl group and an octahydroisoindole moiety

Properties

IUPAC Name

N-(6-cyclopropylpyridazin-3-yl)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c21-13-4-3-11-8-20(9-12(11)7-13)16(22)17-15-6-5-14(18-19-15)10-1-2-10/h5-6,10-13,21H,1-4,7-9H2,(H,17,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLOLTIVPOSPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)NC(=O)N3CC4CCC(CC4C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-cyclopropylpyridazin-3-yl)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction with hydrazine derivatives under reflux conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or similar reagents.

    Octahydroisoindole Formation: The octahydroisoindole moiety is synthesized through hydrogenation of an isoindole precursor under high pressure and temperature in the presence of a suitable catalyst like palladium on carbon.

    Coupling Reaction: The final coupling of the pyridazine and octahydroisoindole moieties is achieved through amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors for better control, and employing purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group or to saturate any double bonds present in the structure.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or chemical reduction using NaBH₄ (Sodium borohydride).

    Substitution: Halogenation using NBS (N-Bromosuccinimide) or nucleophilic substitution using alkyl halides in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Introduction of various functional groups like halides, alkyl, or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-(6-cyclopropylpyridazin-3-yl)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide has shown potential in modulating biological pathways, making it a candidate for drug discovery and development. It may exhibit activities such as enzyme inhibition or receptor modulation.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. It could be used in the treatment of various diseases, including cancer, due to its ability to interact with specific molecular targets.

Industry

Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-cyclopropylpyridazin-3-yl)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to alterations in cellular pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and its derivatives, which also contain the pyridazine ring, are known for their diverse biological activities.

    Cyclopropyl-Containing Compounds: Other compounds with cyclopropyl groups, such as cyclopropylamines, are studied for their unique chemical properties and biological activities.

    Octahydroisoindole Derivatives: Similar compounds with the octahydroisoindole structure are explored for their potential in medicinal chemistry.

Uniqueness

N-(6-cyclopropylpyridazin-3-yl)-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide stands out due to its combination of the pyridazine ring, cyclopropyl group, and octahydroisoindole moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.